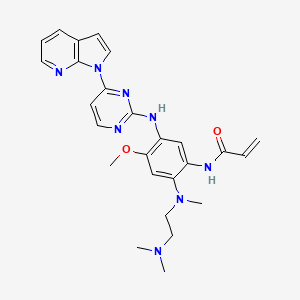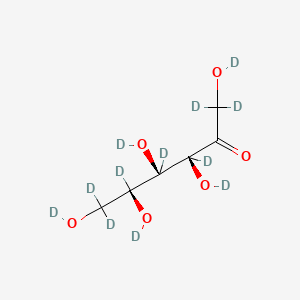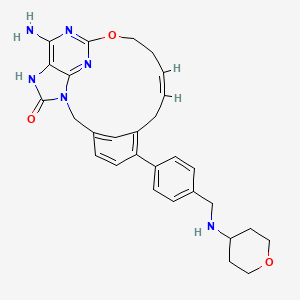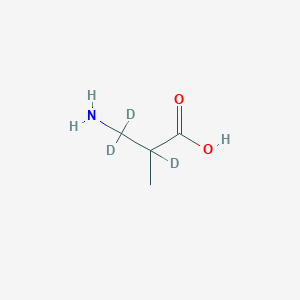
PhosTAC3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PhosTAC3 is a phosphorylation targeting chimera molecule, composed of a linker with three polyethylene glycol groups. This compound is known for its ability to induce dephosphorylation of specific proteins, such as programmed cell death protein 4 and forkhead box O3a . This compound is primarily used in scientific research to study protein phosphorylation and dephosphorylation processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: PhosTAC3 is synthesized through a series of chemical reactions involving the coupling of a linker molecule with three polyethylene glycol groups. The synthesis typically involves the use of organic solvents and catalysts to facilitate the reaction. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to produce this compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions: PhosTAC3 primarily undergoes phosphorylation and dephosphorylation reactions. These reactions involve the addition or removal of phosphate groups from proteins, which can alter their activity and function .
Common Reagents and Conditions:
Phosphorylation: Typically involves the use of adenosine triphosphate as a phosphate donor and kinase enzymes to catalyze the reaction.
Dephosphorylation: Involves the use of phosphatase enzymes to remove phosphate groups from proteins.
Major Products Formed: The major products of these reactions are the phosphorylated or dephosphorylated forms of the target proteins, which can have different biological activities and functions .
Wissenschaftliche Forschungsanwendungen
PhosTAC3 has a wide range of applications in scientific research, including:
Chemistry: Used to study the mechanisms of phosphorylation and dephosphorylation reactions.
Biology: Employed in research on cellular signaling pathways and protein function.
Industry: Utilized in the development of new drugs and therapeutic agents targeting phosphorylation pathways.
Wirkmechanismus
PhosTAC3 exerts its effects by targeting specific proteins for dephosphorylation. It recruits serine/threonine phosphatases to the phosphorylated substrates, facilitating the removal of phosphate groups. This process can modulate the activity of the target proteins and influence various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
- PhosTAC1
- PhosTAC2
- Kinase inhibitors such as imatinib and dasatinib
PhosTAC3’s specificity and targeted action make it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C50H71ClN2O13 |
|---|---|
Molekulargewicht |
943.6 g/mol |
IUPAC-Name |
[(1R)-1-[3-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C50H71ClN2O13/c1-7-40(38-33-45(59-4)48(61-6)46(34-38)60-5)49(55)53-24-12-10-17-41(53)50(56)66-42(20-18-36-19-21-43(57-2)44(31-36)58-3)37-15-14-16-39(32-37)65-35-47(54)52-23-26-63-28-30-64-29-27-62-25-13-9-8-11-22-51/h14-16,19,21,31-34,40-42H,7-13,17-18,20,22-30,35H2,1-6H3,(H,52,54)/t40-,41-,42+/m0/s1 |
InChI-Schlüssel |
URAXYIMEKGUPKY-WTQYMLSTSA-N |
Isomerische SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCCCCCCl |
Kanonische SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12391819.png)
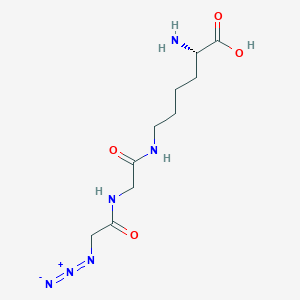
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate](/img/structure/B12391832.png)
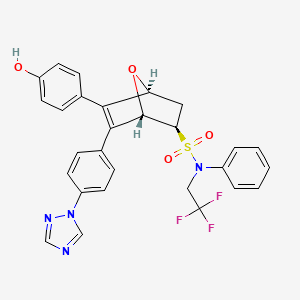
![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12391846.png)
![2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391852.png)
![[D-Arg2]Dermorphin-(1-4) amide](/img/structure/B12391858.png)

